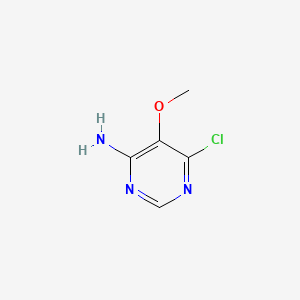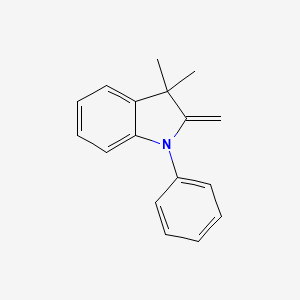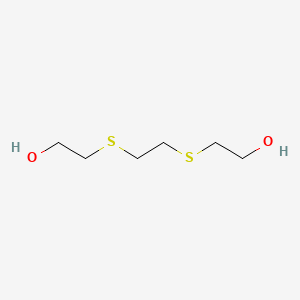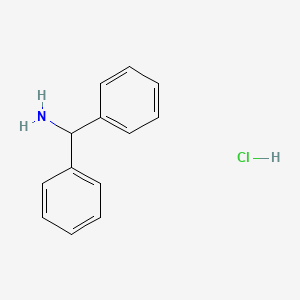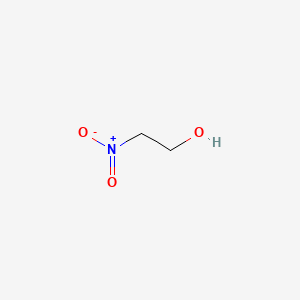
Phenol, 4,4'-cyclohexylidenebis[2-methyl-
Descripción general
Descripción
Phenol, 4,4'-cyclohexylidenebis[2-methyl-], is a compound that is part of a broader class of phenolic compounds with various methyl substitutions. These compounds are of interest due to their potential applications in catalytic processes, synthesis of complex molecules, and their relevance in understanding reaction mechanisms. The studies on these compounds involve exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of methyl-substituted phenols and related compounds has been explored through various methods. One approach involves the regioselective methylthiomethylation of phenols using the Corey-Kim reagent, which yields methylthiomethyl cyclohexadienones in satisfactory yields . Another method includes the reaction of sterically hindered phenols with phosphorylated methylidenequinones, leading to products of electrophilic substitution . Additionally, the direct alkylation of phenols has been developed to synthesize substituted cyclohexenones, which can be further processed into cyclohexadienones . These synthetic routes provide access to a range of phenolic compounds with diverse substituents.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their reactivity and properties. For instance, the absolute configuration and optical purity of 4-methyl-4-phenyl-2-cyclohexenone were determined through chemical correlation, revealing that the compound has an (R) configuration . The molecular structure influences the reaction pathways and the outcome of the synthesis, as seen in the stereochemical studies.
Chemical Reactions Analysis
Methyl-substituted phenols undergo various chemical reactions, including hydrodeoxygenation, which can lead to aromatic compounds or partially or completely hydrogenated cyclohexanes . The reaction mechanisms are influenced by the electrostatic potentials and valence orbital ionization potentials of the reactants. Other reactions include cycloalkylation of phenol with methylcycloalkenes , photochemical rearrangements of cyclohexadienones to produce highly substituted phenols , and [4 + 2] cycloaromatization for phenol annulation . These reactions are essential for the functionalization and transformation of phenolic compounds into valuable derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the substituents present. The studies have shown that the adsorption constant and reaction rate constants for hydrodeoxygenation are affected by methyl-group substitution, which is attributed to changes in the electrostatic potential and orbitals rather than steric effects . The properties of these compounds are also influenced by the presence of different functional groups, as seen in the synthesis of phosphorylated derivatives and the preparation of enantiomerically enriched cyclohexadienones .
Aplicaciones Científicas De Investigación
- HPLC Analysis
- Application Summary : Phenol, 4,4’-cyclohexylidenebis[2-methyl-] can be analyzed using High Performance Liquid Chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
- Method of Application : This compound can be separated on a Newcrom R1 HPLC column . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : The outcome of this application is the successful separation of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] on the HPLC column, which can then be further analyzed .
- Fluorinated Polycarbonates
- Application Summary : Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is used in the synthesis of acrylate group terminated fluorinated polycarbonates .
- Method of Application : These polymers are synthesized with 4,4’-cyclohexylidenebis phenol (BPZ) and further doped with chromophores . They are then crosslinked under a UV lamp .
- Results or Outcomes : The outcome of this application is the successful synthesis of acrylate group terminated fluorinated polycarbonates .
Safety And Hazards
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] should be handled with care. It is recommended to use personal protective equipment, avoid creating or spreading dust, remove all sources of ignition, and take precautionary measures against static discharge . It is also advised not to eat, drink, or smoke when using this product .
Propiedades
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOBELCYOCEECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074954 | |
| Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
CAS RN |
2362-14-3 | |
| Record name | 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-cyclohexylidenebis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2362-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-cyclohexylidenedi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Cyclohexylidenedi-o-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8LG6KU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

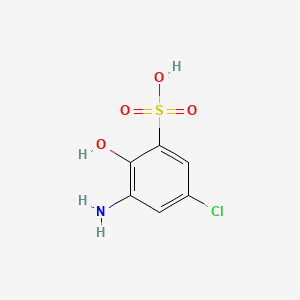
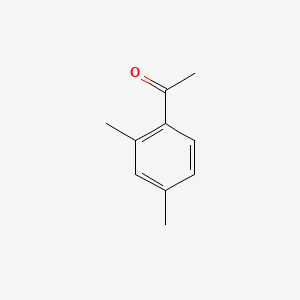
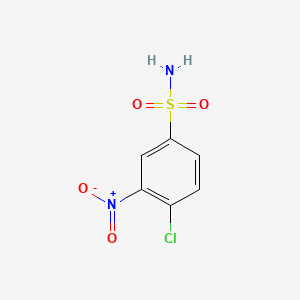

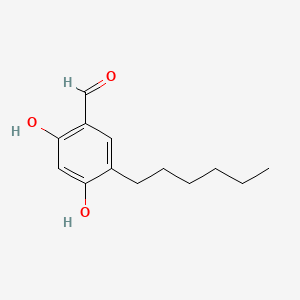
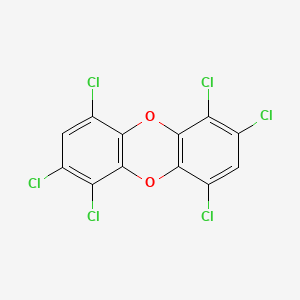

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)
